molecular formula C16H23Cl2NO2 B15014621 2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide

2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide

Cat. No.: B15014621
M. Wt: 332.3 g/mol
InChI Key: IDMBZPHEVJMMNT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of 2,4-Dichlorophenoxyacetic acid, a well-known herbicide. This compound is characterized by its molecular formula C16H22Cl2O3 and a molecular weight of 333.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide typically involves the esterification of 2,4-Dichlorophenoxyacetic acid with octan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant physiology and herbicide resistance.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects the auxin pathways, disrupting normal cellular processes and causing physiological imbalances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(octan-2-YL)acetamide is unique due to its specific ester linkage, which imparts distinct physicochemical properties. This compound exhibits enhanced stability and efficacy compared to its analogs, making it a valuable asset in agricultural and research applications .

Properties

Molecular Formula

C16H23Cl2NO2

Molecular Weight

332.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-octan-2-ylacetamide

InChI

InChI=1S/C16H23Cl2NO2/c1-3-4-5-6-7-12(2)19-16(20)11-21-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3,(H,19,20)

InChI Key

IDMBZPHEVJMMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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